molecular formula C18H16ClN3O4S2 B2714745 2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide CAS No. 1119248-80-4

2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide

Cat. No. B2714745
CAS RN: 1119248-80-4
M. Wt: 437.91
InChI Key: FNCPIOPCLQPYOI-UHFFFAOYSA-N
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Description

“2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide” is a chemical compound with the molecular formula C15H15ClN2O3S and a molecular weight of 338.81 . It is used for research purposes .


Synthesis Analysis

The synthesis of such compounds often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . The Suzuki–Miyaura coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key reaction involving this compound . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Scientific Research Applications

Sulfonamide Inhibitors and Therapeutic Applications

Sulfonamide compounds, including 2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide, are recognized for their broad spectrum of applications in scientific research and medicine. These compounds have been pivotal as synthetic bacteriostatic antibiotics, treating bacterial infections before the advent of penicillin. Beyond their traditional use, sulfonamides have been explored for various other therapeutic applications, notably as antiviral agents, particularly in HIV protease inhibitors, anticancer agents, and treatments for Alzheimer’s disease. Their adaptability and efficacy across a spectrum of conditions highlight the significance of sulfonamides in both current and future pharmacological landscapes (Gulcin & Taslimi, 2018).

Environmental Impact and Degradation

The environmental fate and biodegradability of sulfonamides, including derivatives of this compound, are crucial for understanding their long-term impacts. Studies have focused on the microbial degradation of sulfonamide compounds, shedding light on their persistence and transformation in the environment. These insights are fundamental for assessing the ecological footprint of sulfonamides and related compounds, providing a basis for developing more sustainable pharmaceutical solutions (Liu & Avendaño, 2013).

Innovative Drug Design and Sulfonamide Derivatives

Research into sulfonamide derivatives, including this compound, has opened new avenues for drug design and development. The versatility of the sulfonamide group allows for the creation of novel therapeutic agents targeting a range of diseases. By understanding the structure-activity relationships and leveraging the unique properties of sulfonamides, researchers can design drugs with improved efficacy, selectivity, and reduced side effects. This research underscores the potential of sulfonamides to contribute to the next generation of pharmaceuticals (Carta, Scozzafava, & Supuran, 2012).

Future Directions

The future directions for research involving “2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide” could involve further exploration of its synthesis, reactions, and potential applications. The Suzuki–Miyaura coupling reaction, in particular, is a promising area of study given its wide applicability in forming carbon–carbon bonds . Additionally, the development of more stable and environmentally benign organoboron reagents could expand the scope of reactions involving this compound .

properties

IUPAC Name

2-chloro-N-[3-[methyl(phenyl)sulfamoyl]phenyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S2/c1-22(15-8-3-2-4-9-15)28(25,26)16-10-5-7-14(13-16)21-27(23,24)17-11-6-12-20-18(17)19/h2-13,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCPIOPCLQPYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)NS(=O)(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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